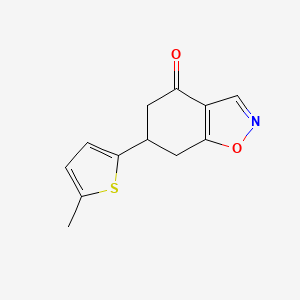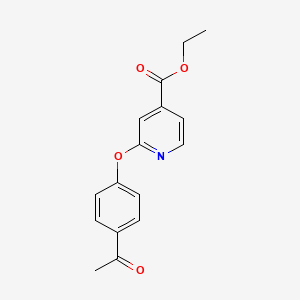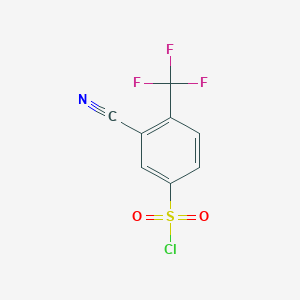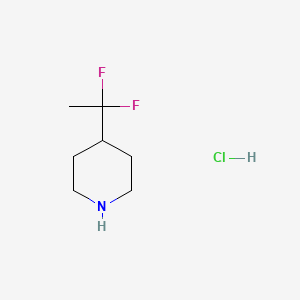![molecular formula C12H22N2O3 B1530685 tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1251003-79-8](/img/structure/B1530685.png)
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Descripción general
Descripción
Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Constrained Surrogates in Peptide Synthesis
The synthesis of tert-butoxycarbonyl derivatives has been described for use in peptide synthesis as constrained surrogates of dipeptides. These compounds have been analyzed for their potential as gamma-turn/distorted type II beta-turn mimetics, highlighting their significance in mimicking peptide structures and functions (Fernandez et al., 2002).
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, including those with tert-butyl groups, has revealed their impact on supramolecular arrangements. Crystallographic analysis has shown how substituents on the cyclohexane ring influence these arrangements, with specific attention to the formation of dimers and ribbons based on the interactions between hydantoin rings (Graus et al., 2010).
NMR Spectroscopy for Configuration Assignment
The relative configuration of spiro[4.5]decanes has been studied using NMR spectroscopy. This research provides insights into the stereochemistry of these compounds, showing how substituents like the tert-butyl group affect the molecule's conformation and properties (Guerrero-Alvarez et al., 2004).
Synthesis and Application in Organic Chemistry
Various studies have focused on the synthesis of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate and related compounds for their further application in organic synthesis. These include efficient and scalable synthetic routes, offering a foundation for novel compounds that explore chemical spaces complementary to existing structures (Meyers et al., 2009).
Reactions and Functional Group Transformations
The reactions of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate with other chemical reagents have been explored to synthesize biologically active heterocyclic compounds. These studies demonstrate the versatility of such spirocyclic compounds in organic synthesis, serving as precursors for the development of new chemical entities with potential biological activities (Moskalenko & Boev, 2012).
Propiedades
IUPAC Name |
tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBQMWTRTELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)

![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)

![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)





![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

